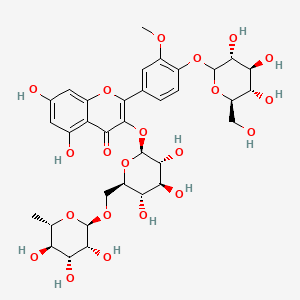
Nornicotine dipicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nornicotine dipicrate is a chemical compound derived from nornicotine, a minor alkaloid found in tobacco plants Nornicotine is formed from nicotine through a demethylation process catalyzed by specific enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nornicotine dipicrate typically involves the reaction of nornicotine with picric acid. The process begins with the extraction of nornicotine from tobacco leaves, followed by its purification. The purified nornicotine is then reacted with picric acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent, such as ethanol, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the extraction of nornicotine from tobacco waste or other sources, followed by its reaction with picric acid in large reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Nornicotine dipicrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nornicotine N-oxide dipicrate.
Reduction: Reduction of this compound can yield nornicotine and picric acid.
Substitution: this compound can undergo substitution reactions where the picrate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nornicotine N-oxide dipicrate.
Reduction: Nornicotine and picric acid.
Substitution: Derivatives of nornicotine with different functional groups.
Scientific Research Applications
Nornicotine dipicrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying nicotine addiction.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
Nornicotine dipicrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can affect various physiological processes, including cognitive function and addiction pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotine dipicrate: Similar in structure but derived from nicotine instead of nornicotine.
Anabasine dipicrate: Another alkaloid derivative with similar properties.
Anatabine dipicrate: A related compound with distinct biological effects.
Uniqueness
Nornicotine dipicrate is unique due to its specific interaction with nicotinic acetylcholine receptors and its distinct chemical properties. Its formation from nornicotine, a minor alkaloid, also sets it apart from other similar compounds.
Properties
CAS No. |
6255-01-2 |
|---|---|
Molecular Formula |
C21H18N8O14 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H12N2.2C6H3N3O7/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1,3,5,7,9,11H,2,4,6H2;2*1-2,10H/t9-;;/m0../s1 |
InChI Key |
IIJVAJGRPUJGSK-WWPIYYJJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


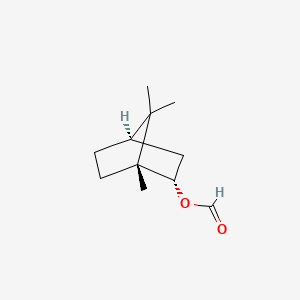
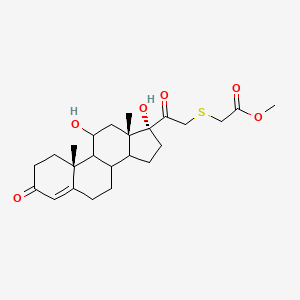
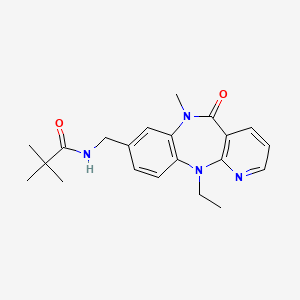
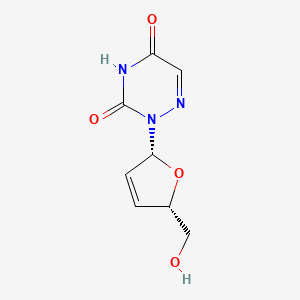
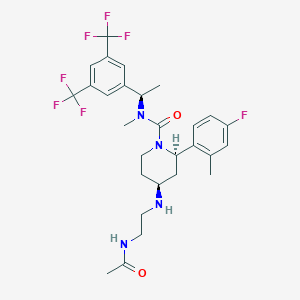
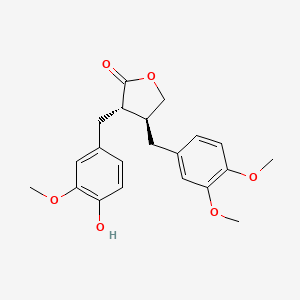
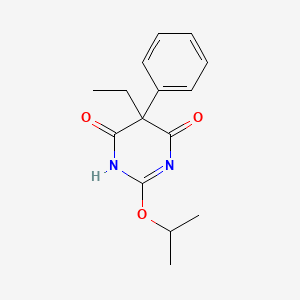
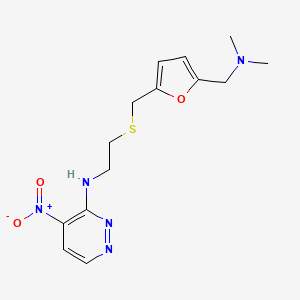
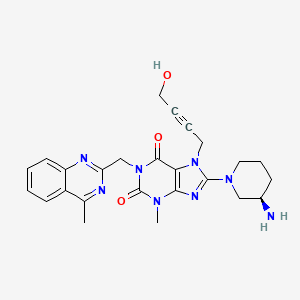
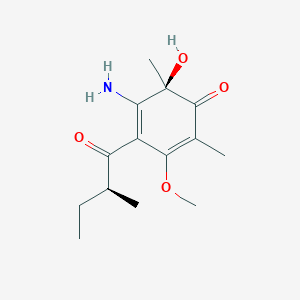

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
